Nelonemdaz sodium, also known as Neu2000, is a novel neuroprotective compound that has garnered attention for its potential in treating acute ischemic stroke and related conditions. It is a synthetic derivative of salicylic acid, closely related to aspirin and sulfasalazine. This compound exhibits selective antagonism against the NR2B subunit of the N-methyl-D-aspartate receptor, which is crucial in mediating excitotoxicity in neuronal cells. Additionally, nelonemdaz sodium has antioxidant properties, allowing it to scavenge reactive oxygen species and mitigate oxidative stress associated with neuronal injury during ischemic events .
Specific reaction schemes are proprietary but generally follow established organic synthesis protocols .
Nelonemdaz sodium has demonstrated significant biological activity in various preclinical and clinical studies:
Nelonemdaz sodium has several potential applications:
Interaction studies have highlighted the multifaceted nature of nelonemdaz sodium's action:
Several compounds exhibit similar neuroprotective properties or mechanisms of action. Below is a comparison highlighting the uniqueness of nelonemdaz sodium:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Memantine | NMDA receptor antagonist | Non-selective; primarily used for Alzheimer's disease. |
| Riluzole | Glutamate release inhibitor | Primarily used for amyotrophic lateral sclerosis; different target profile. |
| Nerinetide | NMDA receptor modulator | Targets different subunits; used for post-stroke recovery. |
| Lacosamide | Enhances slow inactivation of voltage-gated sodium channels | Primarily an anticonvulsant; different mechanism focus. |
Nelonemdaz sodium stands out due to its dual action as both an NMDA receptor antagonist and an antioxidant, providing a broader therapeutic profile against excitotoxicity and oxidative damage compared to other compounds .
Nelonemdaz sodium suppresses currents evoked by N-methyl-D-aspartate through preferential interaction with the glutamate receptor ion-channel subunit designated GluN2B, while sparing GluN2A-containing receptors [1]. Whole-cell voltage-clamp analysis in cortical neurons shows a half-maximal inhibitory concentration of about 35 micromolar for blockade of 300 micromolar N-methyl-D-aspartate–induced currents [2] [1]. Co-application of the GluN2B-directed modulator ifenprodil does not further increase inhibition, whereas the GluN2A-selective compound NVP-AAM077 fails to modify the Nelonemdaz effect, confirming subunit specificity [1].
| Parameter | Reported value or qualitative outcome | Source |
|---|---|---|
| Half-maximal inhibitory concentration against N-methyl-D-aspartate-evoked current | ≈ 35 μM | [2] [1] |
| Preference for GluN2B over GluN2A | Complete; unaffected by GluN2A-selective modulation | [1] |
| Binding reversibility | Rapid wash-out; no channel trapping | [2] |
| Relative unblocking rate (versus memantine) | ≈ 8-fold faster | [2] |
Nelonemdaz sodium functions as a reversible, uncompetitive gating modifier. It binds to the closed conformation that follows agonist activation, accelerates receptor desensitisation, stabilises the non-conducting state, and exhibits use-dependence without voltage dependence [2] [1]. The compound’s fast departure from the channel avoids prolonged receptor silencing, distinguishing it from classic open-channel blockers and accounting for the rapid off-rate summarised above [2]. Together, these features deliver GluN2B-focused inhibition during pathological over-activation while preserving physiological synaptic transmission.
Biochemical spin-trapping assays demonstrate that Nelonemdaz sodium directly eliminates superoxide radicals with a half-maximal inhibitory concentration of about 63 micromolar—twice the potency of ascorbic acid under identical conditions [3]. In isolated mitochondria it lowers antimycin-A-induced reactive oxygen and nitrogen species with a half-maximal inhibitory concentration of 2.21 micromolar and suppresses hydrogen peroxide formation with an approximate half-maximal inhibitory concentration of 6.04 micromolar [3]. These data indicate functional mimicry of superoxide dismutase by intercepting superoxide before enzymatic dismutation would normally occur.
Nelonemdaz sodium reacts rapidly with authentic or donor-derived peroxynitrite, yielding sub-micromolar potency in carbonate-free systems and low-micromolar potency in physiologic bicarbonate, outperforming classical antioxidants such as Trolox [3]. The high affinity reflects an electrophilic phenoxy moiety that stabilises radical intermediates, thereby preventing oxidative nitration of proteins, lipids, and nucleic acids that drive delayed neuronal loss after ischemia-reperfusion.
| Reactive species neutralised | Half-maximal inhibitory concentration (μM) | Experimental milieu | Source |
|---|---|---|---|
| Superoxide radical | 63.07 ± 1.44 | X-anthine oxidase assay | [3] |
| Hydroxyl radical | 58.45 ± 1.74 | Deoxyribose degradation | [3] |
| Nitric oxide radical | 155.8 ± 4.88 | Sodium nitroprusside release | [3] |
| Peroxynitrite (authentic) without bicarbonate | 1.59 ± 0.05 | Fluorometric oxidation of dihydrorhodamine-123 | [3] |
| Peroxynitrite (authentic) with bicarbonate | 4.43 ± 0.39 | Same assay | [3] |
| Peroxynitrite generated from SIN-1 without bicarbonate | 0.47 ± 0.04 | Same assay | [3] |
| Peroxynitrite generated from SIN-1 with bicarbonate | 0.94 ± 0.06 | Same assay | [3] |